4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a carbazole moiety, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step often involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxypropyl Group: The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group. This reaction is typically carried out in the presence of a base like sodium hydroxide.
Formation of the Piperazine Derivative: The hydroxypropyl-carbazole intermediate is then reacted with piperazine to form the piperazine derivative. This step may require a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Introduction of the Chlorophenyl Group: Finally, the piperazine derivative is reacted with 4-chlorophenyl isocyanate to form the final compound. This step is typically carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbazole moiety, potentially leading to the formation of dihydrocarbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Ketones or aldehydes derived from the hydroxypropyl group.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of carbazole derivatives in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to cross the blood-brain barrier makes it a candidate for neurological studies.
Medicine
Medically, 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is explored for its potential as a therapeutic agent. It may exhibit activity against certain neurological disorders, including depression and anxiety, due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the carbazole moiety.
Mechanism of Action
The mechanism of action of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)piperazine-1-carboxamide: Lacks the chlorophenyl group, which may alter its pharmacological profile.
N-(4-chlorophenyl)piperazine-1-carboxamide: Lacks the carbazole and hydroxypropyl groups, potentially reducing its efficacy in certain applications.
4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-phenylpiperazine-1-carboxamide: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the carbazole moiety and the chlorophenyl group in 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide makes it unique. This combination of structural features can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties, making it a promising candidate for further research and development.
Properties
IUPAC Name |
4-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c27-19-9-11-20(12-10-19)28-26(33)30-15-13-29(14-16-30)17-21(32)18-31-24-7-3-1-5-22(24)23-6-2-4-8-25(23)31/h1-12,21,32H,13-18H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJQQSCTCWJLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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